(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride
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Overview
Description
(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 4,5-dihydro-1H-imidazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the chlorophenyl ring.
Scientific Research Applications
(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol
- (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol acetate
- (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol sulfate
Uniqueness
(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is unique due to its specific combination of a chlorophenyl group and a dihydroimidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Property | Details |
---|---|
CAS No. | 93335-38-7 |
Molecular Formula | C10H12ClN2O |
Molecular Weight | 247.12 g/mol |
IUPAC Name | (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)methanol; hydrochloride |
InChI Key | JYCDXEQDDCPXSH-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4,5-dihydro-1H-imidazole in the presence of reducing agents like sodium borohydride. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various microorganisms, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
For instance, minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Daptomycin | 1 | Antibacterial |
Vancomycin | 2 | Antibacterial |
This compound | <10 | Antibacterial |
The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been studied for its anticancer potential. Research has demonstrated that it can significantly reduce the viability of cancer cell lines such as Caco-2 and A549.
The following table summarizes findings from various studies on the anticancer effects:
These results indicate that the compound may act through apoptosis induction or cell cycle arrest mechanisms .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological outcomes. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Receptor Modulation : It can interact with cellular receptors that play roles in cancer cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited MIC values comparable to established antibiotics against resistant strains of Staphylococcus aureus and Enterococcus faecium.
- Anticancer Studies : Clinical trials are underway to evaluate the safety and efficacy of this compound in treating specific types of cancer, focusing on its ability to reduce tumor size in preclinical models.
Properties
CAS No. |
93335-38-7 |
---|---|
Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H11ClN2O.ClH/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10;/h1-4,9,14H,5-6H2,(H,12,13);1H |
InChI Key |
JYCDXEQDDCPXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)O.Cl |
Origin of Product |
United States |
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